INCB3619

Catalog No.
S530582
CAS No.
791826-72-7
M.F
C22H27N3O5
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
INCB3619

CAS Number

791826-72-7

Product Name

INCB3619

IUPAC Name

methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C22H27N3O5/c1-30-21(28)25-14-22(9-10-22)13-17(19(26)23-29)18(25)20(27)24-11-7-16(8-12-24)15-5-3-2-4-6-15/h2-7,17-18,29H,8-14H2,1H3,(H,23,26)/t17-,18-/m0/s1

InChI Key

CKZHFOKQZRZCPF-ROUUACIJSA-N

SMILES

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCC(=CC3)C4=CC=CC=C4)C(=O)NO

solubility

Soluble in DMSO

Synonyms

INCB3619; INCB-3619; INCB 3619.

Canonical SMILES

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCC(=CC3)C4=CC=CC=C4)C(=O)NO

Isomeric SMILES

COC(=O)N1CC2(CC2)C[C@@H]([C@H]1C(=O)N3CCC(=CC3)C4=CC=CC=C4)C(=O)NO

The exact mass of the compound methyl (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl3,6-dihydro-2H-pyridine-1-carbonyl)-7-azaspiro[2.5]octane-7-carboxylate is 413.1951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

INCB3619 is a selective inhibitor of a disintegrin and metalloproteinase 10 and 17, commonly referred to as ADAM10 and ADAM17. These enzymes play crucial roles in the shedding of various membrane proteins, including growth factor receptors, which are significant in cancer biology and other diseases. By inhibiting these metalloproteinases, INCB3619 aims to modulate pathways involved in tumor progression and immune response.

The primary chemical reaction associated with INCB3619 involves the inhibition of the enzymatic activity of ADAM10 and ADAM17. These enzymes typically cleave substrates such as tumor necrosis factor-alpha (TNF-α) and various growth factors. By binding to the active site of these enzymes, INCB3619 prevents substrate recognition and subsequent cleavage, thus altering signaling pathways that rely on these proteins for activation .

INCB3619 has demonstrated significant biological activity in various preclinical studies. It inhibits the processing of multiple epidermal growth factor receptor ligands, including heregulin, which is crucial for the activation of the HER3 receptor in non-small cell lung cancer cells . Furthermore, it has shown potential in reducing cell proliferation in tumor models by interfering with ADAM-mediated signaling pathways, leading to decreased tumor growth and metastasis .

The synthesis of INCB3619 involves several steps typically found in organic synthesis. While specific proprietary methods may not be disclosed in public literature, general approaches include:

  • Formation of key intermediates through standard organic reactions such as coupling reactions or cyclization.
  • Purification using chromatographic techniques to isolate the desired compound from by-products.
  • Characterization through spectroscopic methods (NMR, MS) to confirm the structure and purity of INCB3619.

INCB3619 is primarily explored for its therapeutic applications in oncology, particularly in targeting cancers characterized by aberrant ADAM10 and ADAM17 activity. Its ability to inhibit these metalloproteinases makes it a candidate for treating conditions where modulation of growth factor signaling is beneficial, such as:

  • Non-small cell lung cancer
  • Colon cancer
  • Other malignancies where ADAM activity contributes to tumor progression .

Studies have shown that INCB3619 interacts with various cellular pathways influenced by ADAM10 and ADAM17. For instance:

  • It enhances the efficacy of other anti-cancer agents like gefitinib by inhibiting compensatory signaling pathways activated through ADAM-mediated ligand shedding .
  • In vivo models have indicated that treatment with INCB3619 results in reduced levels of circulating TNF-α and other cytokines associated with inflammation and tumor promotion .

Several compounds share structural or functional similarities with INCB3619, particularly those targeting metalloproteinases:

Compound NameTarget EnzymesUnique Features
MarimastatMultiple MMPsBroad-spectrum inhibitor with side effects
BMS566394ADAM17Selective for ADAM17 but less effective than INCB3619
INCB128881ADAM17Specific inhibitor; does not affect ADAM10
GI254023XADAM10Preferentially inhibits ADAM10 over ADAM17

INCB3619's uniqueness lies in its dual inhibition mechanism that targets both ADAM10 and ADAM17 effectively, providing a more comprehensive approach to modulating related signaling pathways compared to other inhibitors that may target only one enzyme or have broader but less selective action .

INCB3619 demonstrates exceptional selectivity as a dual inhibitor of A Disintegrin and Metalloproteinase (ADAM) enzymes, with its primary targets being ADAM10 and ADAM17 [1] [2]. The compound exhibits a well-defined selectivity profile that distinguishes it from earlier generation matrix metalloproteinase inhibitors that suffered from broad-spectrum activity and associated toxicities [3] [4].

The binding affinity profile of INCB3619 reveals its preferential interaction with specific metalloproteinase family members. The compound functions as a hydroxamate-based inhibitor that chelates zinc from the active site of target proteases, thereby rendering them inactive [5]. This mechanism of action is characteristic of the metzincin clan of metalloproteases, which includes both ADAM and matrix metalloproteinase family members [6].

Beyond its primary ADAM targets, INCB3619 exhibits secondary inhibitory activity against specific matrix metalloproteinases, particularly MMP2, MMP12, and MMP15 [7] [8]. The compound also demonstrates off-target effects against several other ADAM family members, including ADAM33, ADAM8, and ADAM9, as well as additional matrix metalloproteinases such as MMP1, MMP3, MMP7, MMP9, and MMP14, albeit with lower inhibitory potency [9]. This selectivity profile represents a significant improvement over first-generation metalloproteinase inhibitors, which exhibited broad-spectrum activity leading to musculoskeletal side effects [5].

TargetIC50 (nM)Selectivity ClassReference
ADAM1022Primary targetMultiple sources
ADAM1714Primary targetMultiple sources
MMP235Secondary targetZhou et al., 2006
MMP1217Secondary targetZhou et al., 2006
MMP15Not specifiedSecondary targetMultiple sources
ADAM33Low IC50Off-targetGuide to Pharmacology
ADAM8Low IC50Off-targetGuide to Pharmacology
ADAM9Low IC50Off-targetGuide to Pharmacology

Inhibitory Potency Against ADAM10 (IC50 = 22 nM) and ADAM17 (IC50 = 14 nM)

INCB3619 demonstrates potent inhibitory activity against both ADAM10 and ADAM17, with IC50 values of 22 nM and 14 nM, respectively [1] [2] [10]. These nanomolar potency values establish INCB3619 as one of the most potent dual ADAM10/ADAM17 inhibitors developed for therapeutic applications [7] [5].

The inhibitory potency against ADAM17 (IC50 = 14 nM) is particularly noteworthy, as ADAM17 serves as a major sheddase for numerous epidermal growth factor receptor ligands and inflammatory mediators [4] [11]. This potent inhibition of ADAM17 enables INCB3619 to effectively block the processing and activation of multiple ErbB ligands, including heregulin, transforming growth factor alpha, heparin-binding epidermal growth factor-like growth factor, amphiregulin, and epidermal growth factor [4] [11].

The IC50 value of 22 nM against ADAM10 positions INCB3619 as an effective inhibitor of this critical protease involved in Notch signaling pathways and various physiological processes [1] [2]. ADAM10 plays essential roles in developmental processes, inflammatory responses, and cancer biology, making its inhibition therapeutically relevant for multiple disease contexts [12].

Research findings demonstrate that INCB3619 effectively prevents the cleavage of heregulin with an IC50 value of 0.24 μM in cellular assays, indicating robust activity in biological systems [11]. The compound's ability to maintain potent inhibitory activity in cellular environments, where protein binding and other factors may influence drug effectiveness, underscores its therapeutic potential [11].

Comparative analysis with other ADAM inhibitors reveals that INCB3619 possesses superior potency profiles compared to many contemporaneous compounds. For instance, the compound demonstrates significantly greater selectivity for ADAM10 and ADAM17 compared to broad-spectrum matrix metalloproteinase inhibitors such as marimastat, which exhibited extensive off-target effects [11].

Secondary Inhibition of Matrix Metalloproteinases (MMP12 and MMP15)

INCB3619 exhibits secondary inhibitory activity against specific matrix metalloproteinases, most notably MMP12 and MMP15, which contributes to its overall therapeutic profile [1] [7]. The inhibition of MMP12 occurs with an IC50 value of 17 nM, demonstrating potent activity against this elastase that plays roles in inflammatory processes and tissue remodeling [7].

The secondary inhibition of MMP2 has been documented with an IC50 value of 35 nM, indicating that INCB3619 can effectively target this gelatinase involved in extracellular matrix degradation and cancer metastasis [7]. This dual activity against both ADAM proteases and specific matrix metalloproteinases may provide additional therapeutic benefits in cancer treatment contexts where multiple proteolytic pathways contribute to disease progression [8].

MMP15, also known as membrane-type 2 matrix metalloproteinase, represents another secondary target of INCB3619 [1] [9]. While specific IC50 values for MMP15 inhibition have not been consistently reported across all studies, the compound's ability to inhibit this membrane-anchored metalloproteinase contributes to its overall mechanism of action in disrupting proteolytic networks involved in cancer progression [9].

The pattern of matrix metalloproteinase inhibition by INCB3619 demonstrates selectivity within the MMP family, as the compound does not exhibit equivalent potency against all matrix metalloproteinases [9]. This selectivity profile is advantageous compared to broad-spectrum matrix metalloproteinase inhibitors that caused significant toxicities in clinical development [5].

Research has established that the secondary matrix metalloproteinase inhibitory activity of INCB3619 does not compromise its primary therapeutic effects but may contribute to enhanced anti-cancer activity through multiple mechanisms of action [8]. The inhibition of both ADAM proteases and specific matrix metalloproteinases creates a comprehensive approach to disrupting proteolytic pathways involved in cancer cell survival, proliferation, and metastasis [5].

Pharmacokinetic Characteristics and Oral Bioavailability

INCB3619 demonstrates favorable pharmacokinetic properties, with particular emphasis on its oral bioavailability, which distinguishes it from many other metalloproteinase inhibitors [1] [10]. The compound is characterized as orally bioavailable and suitable for oral administration, enabling convenient dosing regimens for therapeutic applications [1] [2].

Pharmacokinetic studies in animal models have established that INCB3619 achieves therapeutically relevant plasma concentrations following oral administration. In A549 xenograft models, oral dosing at 60 mg/kg/day produces steady-state plasma drug levels of approximately 1.5 μM [11]. When adjusted for serum protein binding, the effective drug concentration is approximately 0.5 μM, which correlates well with the in vitro IC50 values for heregulin cleavage inhibition [11].

The compound's pharmacokinetic profile supports once-daily dosing regimens, as demonstrated in preclinical efficacy studies where daily administration maintained therapeutic drug levels sufficient for biological activity [11]. The oral bioavailability of INCB3619 represents a significant advantage over intravenous formulations, providing patient convenience and reducing healthcare costs associated with parenteral administration [1].

Pharmacokinetic ParameterValueReference
Oral BioavailabilityHighMultiple sources
Route of AdministrationOral and subcutaneousMultiple sources
Plasma Concentration (A549 model)~1.5 μM (60 mg/kg/day)Zhou et al., 2006
Effective Concentration (protein-adjusted)~0.5 μMZhou et al., 2006
FormulationSolid powderMultiple sources

The distribution characteristics of INCB3619 enable effective tissue penetration, as evidenced by its anti-tumor activity in xenograft models following oral administration [11]. The compound's ability to achieve pharmacologically active concentrations in tumor tissues supports its therapeutic potential for cancer treatment applications [10].

Comparative pharmacokinetic studies indicate that INCB3619 exhibits improved oral absorption and bioavailability compared to many other metalloproteinase inhibitors, which often suffered from poor oral bioavailability or required intravenous administration [5]. The favorable pharmacokinetic profile of INCB3619 contributed to its advancement through preclinical development and evaluation in various cancer models [3] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

413.19507097 g/mol

Monoisotopic Mass

413.19507097 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q56UE7E40Y

Wikipedia

Incb-3619

Dates

Last modified: 02-18-2024
1: Mustafi R, Dougherty U, Mustafi D, Ayaloglu-Butun F, Fletcher M, Adhikari S, Sadiq F, Meckel K, Haider HI, Khalil A, Pekow J, Konda V, Joseph L, Hart J, Fichera A, Li YC, Bissonnette M. ADAM17 is a Tumor Promoter and Therapeutic Target in Western Diet-associated Colon Cancer. Clin Cancer Res. 2017 Jan 15;23(2):549-561. doi: 10.1158/1078-0432.CCR-15-3140. PubMed PMID: 27489286; PubMed Central PMCID: PMC5241244.
2: Wiernik A, Foley B, Zhang B, Verneris MR, Warlick E, Gleason MK, Ross JA, Luo X, Weisdorf DJ, Walcheck B, Vallera DA, Miller JS. Targeting natural killer cells to acute myeloid leukemia in vitro with a CD16 x 33 bispecific killer cell engager and ADAM17 inhibition. Clin Cancer Res. 2013 Jul 15;19(14):3844-55. doi: 10.1158/1078-0432.CCR-13-0505. PubMed PMID: 23690482; PubMed Central PMCID: PMC3715574.
3: Floyd DH, Kefas B, Seleverstov O, Mykhaylyk O, Dominguez C, Comeau L, Plank C, Purow B. Alpha-secretase inhibition reduces human glioblastoma stem cell growth in vitro and in vivo by inhibiting Notch. Neuro Oncol. 2012 Oct;14(10):1215-26. PubMed PMID: 22962413; PubMed Central PMCID: PMC3452340.
4: Witters L, Scherle P, Friedman S, Fridman J, Caulder E, Newton R, Lipton A. Synergistic inhibition with a dual epidermal growth factor receptor/HER-2/neu tyrosine kinase inhibitor and a disintegrin and metalloprotease inhibitor. Cancer Res. 2008 Sep 1;68(17):7083-9. doi: 10.1158/0008-5472.CAN-08-0739. PubMed PMID: 18757423.
5: Fridman JS, Caulder E, Hansbury M, Liu X, Yang G, Wang Q, Lo Y, Zhou BB, Pan M, Thomas SM, Grandis JR, Zhuo J, Yao W, Newton RC, Friedman SM, Scherle PA, Vaddi K. Selective inhibition of ADAM metalloproteases as a novel approach for modulating ErbB pathways in cancer. Clin Cancer Res. 2007 Mar 15;13(6):1892-902. PubMed PMID: 17363546.
6: Yao W, Zhuo J, Burns DM, Xu M, Zhang C, Li YL, Qian DQ, He C, Weng L, Shi E, Lin Q, Agrios C, Burn TC, Caulder E, Covington MB, Fridman JS, Friedman S, Katiyar K, Hollis G, Li Y, Liu C, Liu X, Marando CA, Newton R, Pan M, Scherle P, Taylor N, Vaddi K, Wasserman ZR, Wynn R, Yeleswaram S, Jalluri R, Bower M, Zhou BB, Metcalf B. Discovery of a potent, selective, and orally active human epidermal growth factor receptor-2 sheddase inhibitor for the treatment of cancer. J Med Chem. 2007 Feb 22;50(4):603-6. PubMed PMID: 17256836.
7: Zhou BB, Peyton M, He B, Liu C, Girard L, Caudler E, Lo Y, Baribaud F, Mikami I, Reguart N, Yang G, Li Y, Yao W, Vaddi K, Gazdar AF, Friedman SM, Jablons DM, Newton RC, Fridman JS, Minna JD, Scherle PA. Targeting ADAM-mediated ligand cleavage to inhibit HER3 and EGFR pathways in non-small cell lung cancer. Cancer Cell. 2006 Jul;10(1):39-50. PubMed PMID: 16843264; PubMed Central PMCID: PMC4451119.

Explore Compound Types